![molecular formula C12H16BrNO B3199698 2-bromo-N,3-dimethyl-N-phenylbutanamide CAS No. 1017036-82-6](/img/structure/B3199698.png)
2-bromo-N,3-dimethyl-N-phenylbutanamide
Overview
Description
“2-bromo-N,3-dimethyl-N-phenylbutanamide” is a chemical compound with the CAS Number: 1017036-82-6 . It has a molecular weight of 270.17 and its IUPAC name is 2-bromo-N,3-dimethyl-N-phenylbutanamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrNO/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10/h4-9,11H,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a predicted density of 1.3±0.1 g/cm^3 . Its boiling point is predicted to be around 313.6±25.0 °C at 760 mmHg . The compound also has a predicted vapour pressure of 0.0±0.7 mmHg at 25°C .Scientific Research Applications
Molecular Complex Formation
2-bromo-N,3-dimethyl-N-phenylbutanamide forms molecular complexes with other compounds, such as N,N-dimethyl-4-nitrosoaniline, characterized by hydrogen bonding and π-π * interactions. This indicates its potential for molecular interactions and complex formation in various chemical applications (Lewiński, Nitek, & Milart, 1993).
Antiproliferative Effects
A derivative of 2-bromo-N,3-dimethyl-N-phenylbutanamide, 4-Bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide, showed significant anti-proliferative effects on U937 cells, suggesting its potential in medical and pharmaceutical research, particularly in cancer treatment (Yamada et al., 2010).
Metabolic Studies
In a study, 2-bromo-N,3-dimethyl-N-phenylbutanamide was labeled with carbon-14 for use in metabolic studies. This application underscores its relevance in understanding metabolic pathways and processes (Kanamaru, Nishioka, Komori, & Kawahara, 1988).
Herbicidal Activity
Optically active N-benzylbutanamides, including derivatives of 2-bromo-N,3-dimethyl-N-phenylbutanamide, have been studied for their herbicidal activity against various plants. Their effectiveness varied based on the isomer used, indicating potential use in agriculture (Osamu et al., 2010).
Cytotoxicity and Biological Activity Screening
Novel N-(α-bromoacyl)-α-amino esters related to 2-bromo-N,3-dimethyl-N-phenylbutanamide were synthesized and assessed for cytotoxicity, anti-inflammatory, and antibacterial activity. Their low cytotoxicity and lack of significant antibacterial and anti-inflammatory activity suggest potential for incorporation into prodrugs (Yancheva et al., 2015).
properties
IUPAC Name |
2-bromo-N,3-dimethyl-N-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10/h4-9,11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSBQCHYDXEEBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1=CC=CC=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N,3-dimethyl-N-phenylbutanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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